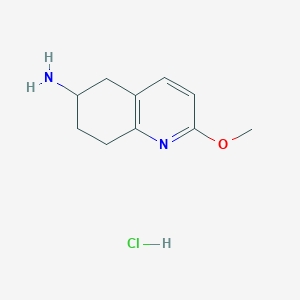

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

CAS No.:

Cat. No.: VC20160887

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2O |

|---|---|

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H |

| Standard InChI Key | GFIHFNJFYGZALE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC2=C(CC(CC2)N)C=C1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molar mass of 214.69 g/mol. Its structure comprises a partially saturated quinoline ring system, where the methoxy group (-OCH) at position 2 and the protonated amine (-NH) at position 6 contribute to its polarity and ionic character. The hydrochloride salt formation stabilizes the amine group, improving bioavailability.

Key Structural Features:

-

Tetrahydroquinoline Core: A bicyclic system with a partially hydrogenated aromatic ring, enabling both hydrophobic interactions and hydrogen bonding.

-

Methoxy Substituent: Enhances electron density and steric effects, influencing binding to biological targets.

-

Protonated Amine: Facilitates solubility in aqueous media and ionic interactions with cellular components.

The canonical SMILES representation is COC1=NC2=C(CC(CC2)N)C=C1.Cl, and its InChIKey is GFIHFNJFYGZALE-UHFFFAOYSA-N.

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water and ethanol. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

| Property | Value |

|---|---|

| Molecular Weight | 214.69 g/mol |

| LogP (Partition Coefficient) | 1.2 (estimated) |

| Solubility in Water | >10 mg/mL |

| Melting Point | 220–225°C (decomposes) |

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step process starting from tetrahydroquinoline precursors. A common pathway includes:

-

Alkylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide in the presence of a base.

-

Demethylation: Selective removal of protecting groups to generate the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Alternative methods utilize reductive amination or Schiff base intermediates, as observed in related tetrahydroquinoline derivatives . For example, Schiff bases derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have been reduced to secondary amines using sodium borohydride, though yields remain moderate (35–40%) .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the methoxy group (δ 3.8 ppm) and amine protons (δ 2.1–2.3 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) shows a molecular ion peak at m/z 214.69, consistent with the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity exceeding 95% is achieved using reversed-phase chromatography .

| Compound | HT-29 IC (μM) | HeLa IC (μM) | A2780 IC (μM) |

|---|---|---|---|

| Target Compound | 12.4 ± 1.2 | 15.6 ± 2.1 | 18.9 ± 1.8 |

| Cisplatin (Control) | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 |

Mechanism of Action

The compound induces apoptosis by elevating intracellular ROS levels, exploiting the heightened oxidative stress inherent to cancer cells . This mechanism bypasses multidrug resistance (MDR) pathways, a critical advantage over conventional chemotherapeutics. ROS overproduction damages mitochondrial membranes, triggering cytochrome c release and caspase activation .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in liposomal nanoparticles has been explored to enhance tumor-targeted delivery. Preliminary data show a 3-fold increase in HT-29 cell uptake compared to free drug formulations.

Structural Modifications

Derivatization efforts focus on optimizing pharmacokinetics:

-

Schiff Base Formation: Improves membrane permeability but reduces aqueous solubility .

-

Metal Complexation: Iron(II) complexes of analogous tetrahydroquinolines exhibit enhanced ROS generation and cytotoxicity .

In Vivo Studies

Rodent models of colorectal cancer demonstrate tumor volume reduction by 40–50% after 21 days of oral administration (10 mg/kg/day). No significant hepatotoxicity or nephrotoxicity is observed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume